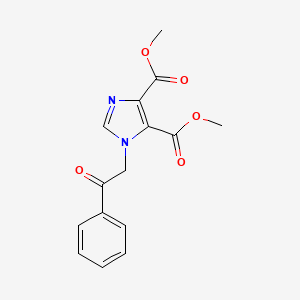

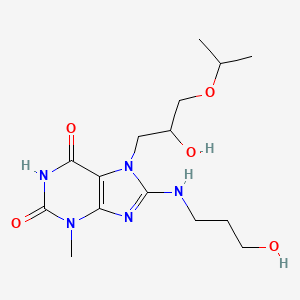

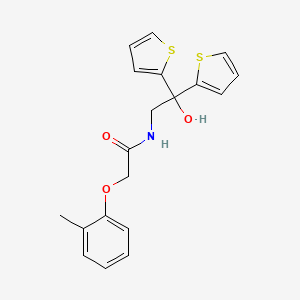

![molecular formula C15H13ClFNO2 B2410553 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232817-40-1](/img/structure/B2410553.png)

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It has a molecular weight of 293.72 and a molecular formula of C15H13ClFNO2 .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis was reported to be 73.91%, with a brown color .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H13ClFNO2 . This indicates that it contains 15 carbon atoms, 13 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms.Chemical Reactions Analysis

The compound participates in coordination with metal (II) ions, forming complexes with the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . These complexes are nonelectrolytic in nature .Physical and Chemical Properties Analysis

The compound has a molecular weight of 293.72 . The melting point of the compound is greater than 350°C . The molar conductance of the compound is 16 Ohm-1·cm2·mol-1 .Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of extensive synthesis and characterization studies. For instance, Demircioğlu (2021) synthesized a similar compound and characterized it using various techniques like single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectra. Theoretical studies including Density Functional Theory (DFT) with B3LYP method were used to understand geometrical parameters and chemical activities. The study also delved into Hirshfeld surface analysis to examine intermolecular interactions within the crystal structure. Additionally, molecular docking studies were performed to understand the nature of binding of the compound with specific DNA structures (Demircioğlu, 2021).

Crystal Structure and DFT Calculations

Alaşalvar et al. (2015) conducted a similar study on a compound closely related to 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol. They synthesized and characterized the compound using FTIR, 1H and 13C NMR spectroscopic, and X-ray crystallographic techniques. The study also included DFT calculations to confirm the experimental findings and to understand the molecular geometry, vibration frequencies, and chemical shift values (Alaşalvar et al., 2015).

Antioxidant and Antibacterial Activities

Compounds with similar structures have been evaluated for their potential antioxidant and antibacterial activities. Oloyede-Akinsulere et al. (2018) synthesized substituted tridentate salicylaldimines and assessed their antibacterial and antioxidant activities. The study revealed that the substituents significantly influence the activities, suggesting that modifications in the chemical structure can impact the compound's biological properties (Oloyede-Akinsulere et al., 2018).

Fluorescence and Nonlinear Optical Properties

The compound's derivatives have also been explored for their fluorescence and nonlinear optical (NLO) properties. For example, Ashfaq et al. (2022) focused on halo-functionalized crystalline Schiff base compounds, examining their intermolecular interactions and the role of fluorine atoms in stabilizing the crystal packing. The study highlighted the potential of these compounds in NLO applications, which is a crucial area in the development of optical and electronic devices (Ashfaq et al., 2022).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(3-chloro-2-fluorophenyl)iminomethyl]-6-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-2-20-13-8-3-5-10(15(13)19)9-18-12-7-4-6-11(16)14(12)17/h3-9,19H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFGJXGBSGWVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

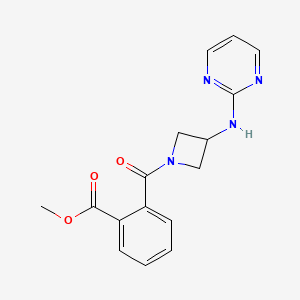

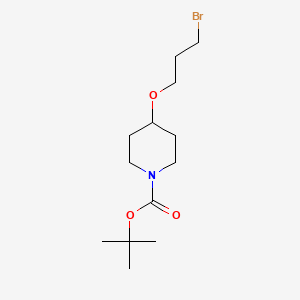

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

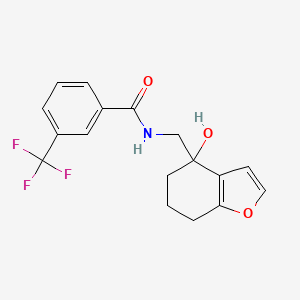

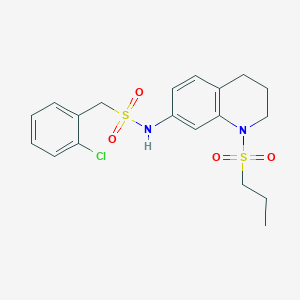

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

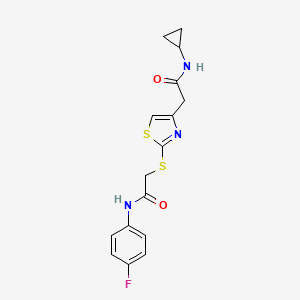

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)